molecular formula C23H21N3OS B11192691 3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole

3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11192691
M. Wt: 387.5 g/mol
InChI Key: UJKFAVSKTCUTGK-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes methoxyphenyl, methylphenylmethylsulfanyl, and phenyl groups attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by the introduction of the sulfanyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and concentration, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the sulfanyl group.

    5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole: Lacks the methoxyphenyl group.

    3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole: Lacks the phenyl group.

Uniqueness

The presence of the methoxyphenyl, methylphenylmethylsulfanyl, and phenyl groups in 3-(2-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole makes it unique compared to other similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C23H21N3OS/c1-17-9-8-10-18(15-17)16-28-23-25-24-22(20-13-6-7-14-21(20)27-2)26(23)19-11-4-3-5-12-19/h3-15H,16H2,1-2H3

InChI Key

UJKFAVSKTCUTGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

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